molecular formula C19H20N2O3S B10975414 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propoxybenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propoxybenzamide

Cat. No.: B10975414
M. Wt: 356.4 g/mol
InChI Key: CATVEQRTSJYMIE-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide is a chemical compound with a complex structure that includes both benzothiazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)heptanamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide
  • (6-ethoxy-1,3-benzothiazol-2-yl)urea

Uniqueness

N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide is unique due to the presence of both ethoxy and propoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole and benzamide moieties provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propoxybenzamide

InChI

InChI=1S/C19H20N2O3S/c1-3-11-24-14-7-5-13(6-8-14)18(22)21-19-20-16-10-9-15(23-4-2)12-17(16)25-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)

InChI Key

CATVEQRTSJYMIE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC

Origin of Product

United States

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